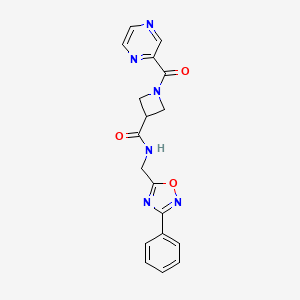
Methyl (1s,3r)-3-hydroxycyclohexane-1-carboxylate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “Methyl (1s,3r)-3-hydroxycyclohexane-1-carboxylate” can be deduced from its name. It likely consists of a cyclohexane ring, which is a six-membered carbon ring. The (1s,3r) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. Specifically, it has a hydroxyl group (OH) and a carboxylate group (COO-) attached to the 1st and 3rd carbons of the cyclohexane ring, respectively .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Chemical Transformations : Methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate has been prepared from methyl cyclohexa-2,5-diene-1-carboxylate and subjected to dehydration, hydrolysis, acetylation, reduction, epoxidation, and Diels–Alder reactions, demonstrating its versatility as a chemical intermediate (Sirat, Thomas, & Tyrrell, 1979).
- Conformational Studies : The Raman spectrum investigation of cis and trans methyl 1-hydroxy-3-methylcyclohexanecarboxylates revealed the presence of conversion isomers, highlighting the compound's structural diversity and potential for further chemical manipulation (Batuev et al., 1959).
- Enzymatic Reduction : Screening of carbonyl reductases identified enzymes capable of catalyzing the desymmetric reduction of 1,3-cyclohexanediones to produce chiral 3-hydroxycyclohexane-1-ones with excellent enantio- and diastereoselectivity, useful in synthesizing bioactive compounds and natural products (Zhu et al., 2021).
Applications in Synthesis
- Stereochemical Control : Research on bromination, epoxidation, and ring-opening reactions of methyl 3-cyclohexene-1-carboxylate derivatives provided insights into stereochemical outcomes essential for designing stereoselective synthetic routes (Bellucci, Marioni, & Marsili, 1972).
- Dirhodium(II)-Catalyzed Reactions : Investigations into the dirhodium(II)-catalyzed C-H insertion reaction of diazo compounds showed the synthesis of functionalized cyclopentanes, demonstrating the method's utility in constructing complex molecular frameworks (Yakura et al., 1999).
Advanced Organic Synthesis
- Photochemical Additions : Studies on the photo-induced addition of acetic acid to cyclohexene derivatives underlined the potential of using light to mediate chemical reactions, opening pathways to novel organic transformations (Leong et al., 1973).
Eigenschaften
IUPAC Name |
methyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQRLBFDJMSRMM-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@H](C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2805886.png)
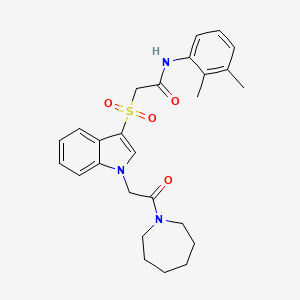
![6-Oxaspiro[3.4]octan-5-one](/img/structure/B2805890.png)
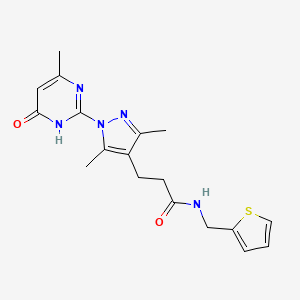
![N-[3-(trifluoromethyl)benzyl]urea](/img/structure/B2805897.png)
![Tert-butyl N-[1-(6-aminoisoquinolin-1-yl)piperidin-4-yl]carbamate](/img/structure/B2805899.png)
amine](/img/structure/B2805900.png)
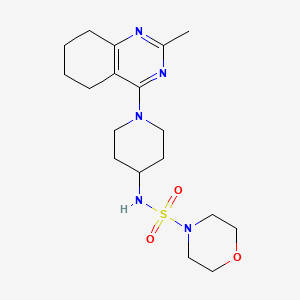
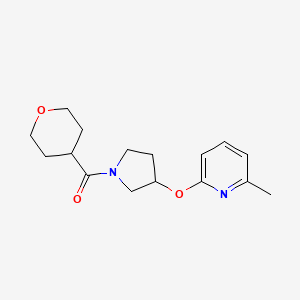
![[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanol](/img/structure/B2805904.png)

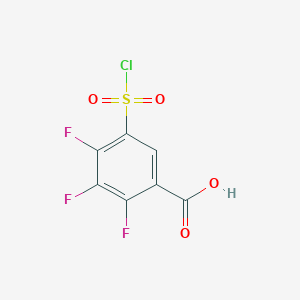
![2-(2-Methoxyphenyl)-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2805908.png)
